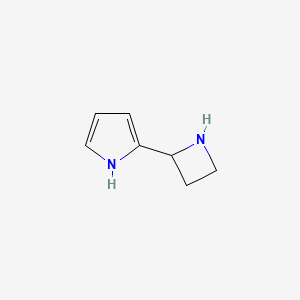![molecular formula C11H18N2O2 B13318112 2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13318112.png)
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol is an organic compound that features a pyridine ring, an ethylamine group, and an ethoxyethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 4-pyridineethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-pyridineethanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be adjusted to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of pyridine-4-carboxaldehyde.
Reduction: Formation of 2-(2-{[1-(Piperidin-4-yl)ethyl]amino}ethoxy)ethan-1-ol.
Substitution: Formation of various substituted ethoxyethanol derivatives.
Aplicaciones Científicas De Investigación
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethylamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-{[1-(Pyridin-3-yl)ethyl]amino}ethoxy)ethan-1-ol: Similar structure but with the pyridine ring at the 3-position.
2-(2-{[1-(Pyridin-2-yl)ethyl]amino}ethoxy)ethan-1-ol: Similar structure but with the pyridine ring at the 2-position.
2-(2-{[1-(Piperidin-4-yl)ethyl]amino}ethoxy)ethan-1-ol: Similar structure but with a piperidine ring instead of a pyridine ring.
Uniqueness
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the pyridine ring at the 4-position may confer distinct electronic properties compared to its isomers.
Propiedades
Fórmula molecular |
C11H18N2O2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-[2-(1-pyridin-4-ylethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H18N2O2/c1-10(11-2-4-12-5-3-11)13-6-8-15-9-7-14/h2-5,10,13-14H,6-9H2,1H3 |
Clave InChI |
PEBOVARYDRBXEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=NC=C1)NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13318041.png)
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal](/img/structure/B13318048.png)

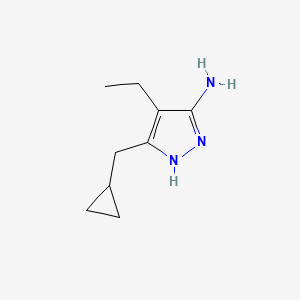
![3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol](/img/structure/B13318057.png)
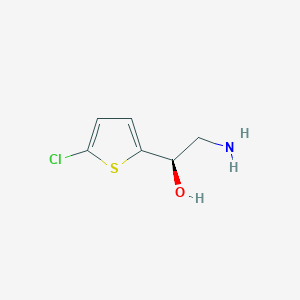
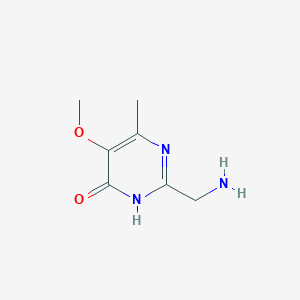
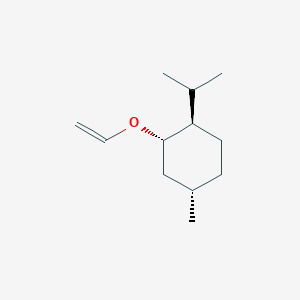
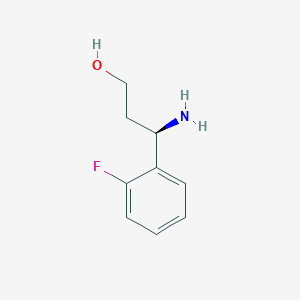
![(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13318098.png)

![1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine](/img/structure/B13318114.png)
